N-(2-Mercaptobenzoyl)-L-leucine
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Overview
Description
N-(2-Mercaptobenzoyl)-L-leucine is a compound that has garnered interest in various scientific fields due to its unique chemical properties. This compound is characterized by the presence of a mercaptobenzoyl group attached to the amino acid L-leucine. The mercaptobenzoyl group contains a thiol (-SH) group, which imparts distinct reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Mercaptobenzoyl)-L-leucine typically involves the condensation of 2-mercaptobenzoyl chloride with L-leucine. This reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .
Chemical Reactions Analysis
Types of Reactions
N-(2-Mercaptobenzoyl)-L-leucine undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiol groups.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Disulfides.
Reduction: Thiol-containing compounds.
Substitution: Thioethers or thioesters.
Scientific Research Applications
N-(2-Mercaptobenzoyl)-L-leucine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(2-Mercaptobenzoyl)-L-leucine involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the modification of protein function. This compound can inhibit enzymes by binding to their active sites and blocking substrate access. The pathways involved include the disruption of disulfide bonds and the formation of stable thioether linkages .
Comparison with Similar Compounds
Similar Compounds
- N-(2-Mercaptobenzoyl)-glycine
- N-(2-Mercaptobenzoyl)-alanine
- N-(2-Mercaptobenzoyl)-valine
Uniqueness
N-(2-Mercaptobenzoyl)-L-leucine is unique due to the presence of the leucine moiety, which imparts specific steric and electronic properties. This makes it more suitable for certain applications, such as enzyme inhibition, compared to its analogs. The leucine side chain can influence the binding affinity and specificity of the compound towards its molecular targets .
Properties
CAS No. |
824938-52-5 |
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Molecular Formula |
C13H18N2O2S |
Molecular Weight |
266.36 g/mol |
IUPAC Name |
N-[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]-2-sulfanylbenzamide |
InChI |
InChI=1S/C13H18N2O2S/c1-8(2)7-10(12(14)16)15-13(17)9-5-3-4-6-11(9)18/h3-6,8,10,18H,7H2,1-2H3,(H2,14,16)(H,15,17)/t10-/m0/s1 |
InChI Key |
OOAHVPGYSPSYLR-JTQLQIEISA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N)NC(=O)C1=CC=CC=C1S |
Canonical SMILES |
CC(C)CC(C(=O)N)NC(=O)C1=CC=CC=C1S |
Origin of Product |
United States |
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